Chromane-3-carbothioamide

Catalog No.
S15938883
CAS No.
M.F
C10H11NOS
M. Wt
193.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromane-3-carbothioamide

Product Name

Chromane-3-carbothioamide

IUPAC Name

3,4-dihydro-2H-chromene-3-carbothioamide

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

InChI

InChI=1S/C10H11NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8H,5-6H2,(H2,11,13)

InChI Key

GVBRLKFPJKYXDX-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=S)N

Chromane-3-carbothioamide is a sulfur-containing derivative of chroman, specifically characterized by the presence of a carbothioamide functional group at the 3-position of the chromane structure. Its molecular formula is C10H9NOSC_{10}H_9NOS, indicating a structure that includes a chromene core fused with a thiourea-like moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to the biological activities associated with its structural components.

Typical of compounds containing both carbonyl and thiol functionalities. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the carbothioamide can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: Chromane-3-carbothioamide can undergo condensation with aldehydes or ketones to form thiazolidinones or related derivatives.
  • Cycloaddition Reactions: The compound may also engage in cycloaddition reactions, particularly with azomethine ylides, forming more complex cyclic structures .

These reactions underline its versatility as a building block in organic synthesis.

The biological activity of chromane-3-carbothioamide and its derivatives has attracted attention due to their potential pharmacological properties. Research indicates that such compounds may exhibit:

  • Antimicrobial Properties: Several studies have reported antimicrobial activity against various pathogens, suggesting potential use in treating infections .
  • Antioxidant Activity: The presence of the thiol group may confer antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, which could be useful for developing treatments for inflammatory diseases.

Synthesis of chromane-3-carbothioamide can be achieved through several methods:

  • Aminocarbonylation Reactions: Utilizing palladium-catalyzed aminocarbonylation of corresponding chromone derivatives can yield chromane-3-carbothioamide .
  • One-Pot Reactions: Combining salicylaldehyde with thiourea derivatives under specific conditions can produce chromane-3-carbothioamide directly .
  • Ring Transformation Techniques: The transformation of chromone-3-carboxamides under nucleophilic conditions has been explored to generate various derivatives, including carbothioamides .

These methods highlight the compound's synthetic accessibility and versatility.

Chromane-3-carbothioamide has several promising applications, particularly in:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial and anti-inflammatory drugs.
  • Organic Synthesis: As a versatile intermediate, it can be used to synthesize more complex organic molecules.
  • Material Science: Potential applications in creating novel materials due to its unique structural properties.

Research into the interaction of chromane-3-carbothioamide with biological targets is ongoing. Initial studies suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Additionally, its interactions with cellular receptors could provide insights into its therapeutic mechanisms.

Chromane-3-carbothioamide shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
Chroman-2,4-dioneDione derivativeExhibits distinct reactivity patterns due to carbonyl groups.
Chromone-3-carboxamideCarboxamide derivativeKnown for its antimicrobial properties and synthetic versatility.
2H-ChromeneBasic chromene structureServes as a precursor for various functionalized derivatives.

Chromane-3-carbothioamide's uniqueness lies in its specific combination of sulfur functionality and the chroman backbone, which may lead to distinct biological activities not observed in other similar compounds. Its ability to participate in diverse

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.05613515 g/mol

Monoisotopic Mass

193.05613515 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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